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molecular formula C9H10O2S B8708224 (3-Methoxyphenylsulphanyl)acetaldehyde CAS No. 105126-91-8

(3-Methoxyphenylsulphanyl)acetaldehyde

Cat. No. B8708224
M. Wt: 182.24 g/mol
InChI Key: LIQQUIOSCAHCIZ-UHFFFAOYSA-N
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Patent
US07868017B2

Procedure details

1-(2,2-Diethoxyethylsulphanyl)-3-methoxybenzene (18 g, 70.21 mmol), glacial acetic acid (26 mL) and water (18 mL) were stirred at reflux temperature under nitrogen for 45 min. The reaction mixture was cooled to ambient temperature, diluted with water (180 mL) and extracted with tert-butyl methyl ether (3×40 mL). The combined extracts were cooled to <5° C. and washed with 5% aqueous sodium carbonate solution, water, and brine. The organic phase was dried (MgSO4) and concentrated in vacuo to yield the title compound (11.8 g, 92%).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
C([O:3][CH:4](OCC)[CH2:5][S:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH3:14])[CH:8]=1)C.C(O)(=O)C>O>[CH3:14][O:13][C:9]1[CH:8]=[C:7]([S:6][CH2:5][CH:4]=[O:3])[CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
C(C)OC(CSC1=CC(=CC=C1)OC)OCC
Name
Quantity
26 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
18 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
180 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature under nitrogen for 45 min
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
extracted with tert-butyl methyl ether (3×40 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The combined extracts were cooled to <5° C.
WASH
Type
WASH
Details
washed with 5% aqueous sodium carbonate solution, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)SCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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